Methyl 1-(carbamoylamino)-4-(diethylcarbamoyl)-2,5-dimethylpyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester is a complex organic compound with a pyrrole ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester typically involves multi-step organic reactionsCommon reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Pyrrole derivatives: These compounds have a pyrrole ring and are used in similar applications, such as drug development and material science.
Uniqueness
1H-pyrrole-3-carboxylicacid, 1-[(aminocarbonyl)amino]-4-[(diethylamino)carbonyl]-2,5-dimethyl-, methylester is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
94126-58-6 |
---|---|
Molekularformel |
C14H22N4O4 |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
methyl 1-(carbamoylamino)-4-(diethylcarbamoyl)-2,5-dimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C14H22N4O4/c1-6-17(7-2)12(19)10-8(3)18(16-14(15)21)9(4)11(10)13(20)22-5/h6-7H2,1-5H3,(H3,15,16,21) |
InChI-Schlüssel |
XFELLSFMMGTZNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(N(C(=C1C(=O)OC)C)NC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.